molecular formula C10H10F2N2O B2824272 2-(2,2-difluoroethoxy)-1-methyl-1H-1,3-benzodiazole CAS No. 2202369-78-4

2-(2,2-difluoroethoxy)-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2824272
CAS No.: 2202369-78-4
M. Wt: 212.2
InChI Key: BNVYVRSJJOLPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethoxy)-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a methyl group at the 1-position and a 2,2-difluoroethoxy group at the 2-position. The benzodiazole scaffold (a fused bicyclic structure with two nitrogen atoms at the 1- and 3-positions) provides a rigid aromatic platform, while the difluoroethoxy substituent introduces electronegativity and lipophilicity.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c1-14-8-5-3-2-4-7(8)13-10(14)15-6-9(11)12/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVYVRSJJOLPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-difluoroethoxy)-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 2,2-difluoroethanol with a suitable benzodiazole precursor. One common method includes the use of sulfonyl chloride or sulfonic anhydride in an organic solvent containing 2,2-difluoroethanol and an alkali . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and recrystallization ensures the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy benzodiazole oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to modulate biological pathways. It interacts with specific molecular targets, influencing enzyme activity and receptor modulation. Research indicates that derivatives of benzodiazoles often exhibit anti-anxiety, anticonvulsant, and sedative properties.

Electrolyte Solvents in Battery Technology

Recent studies have explored the use of fluorinated compounds like 2-(2,2-difluoroethoxy)-1-methyl-1H-1,3-benzodiazole as electrolyte solvents in lithium-ion batteries. The compound's high oxidative stability and low volatility make it suitable for enhancing battery performance, particularly in high-energy density configurations .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for various transformations, including oxidation and substitution reactions, enabling the development of new chemical entities for further research and application.

Case Study 1: Electrolyte Performance

A study evaluated the performance of lithium-ion batteries using this compound as an electrolyte solvent. The results indicated improved cycling stability and efficiency compared to traditional carbonate-based electrolytes. The compound facilitated better ionic conductivity and reduced degradation during charge-discharge cycles .

Case Study 2: Anticonvulsant Activity

In a pharmacological study, derivatives of this compound were tested for anticonvulsant activity. The findings demonstrated that modifications to the difluoroethoxy group could enhance efficacy against seizure models in laboratory animals, suggesting potential therapeutic applications in epilepsy treatment .

Mechanism of Action

The mechanism of action of 2-(2,2-difluoroethoxy)-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-(2,2-difluoroethoxy)-1-methyl-1H-1,3-benzodiazole and analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Fluorine Content Key Properties/Applications
This compound 1H-1,3-benzodiazole 2-(2,2-difluoroethoxy), 1-methyl C₁₀H₁₀F₂N₂O 224.20 2 F Moderate lipophilicity; potential kinase inhibitor
1-(Methylthio)-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-1H-benzimidazole () Benzimidazole Trifluoroethoxy, methylthio, pyridinyl C₁₆H₁₄F₃N₃OS 353.36 3 F Higher electronegativity; antiviral activity
2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole () 1H-1,3-benzodiazole 2-(trifluoromethylphenyl) C₁₄H₉F₃N₂ 262.23 3 F Enhanced aromaticity; electronic materials
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole () Pyrazole 3-(2,2-difluoroethoxy), 4-nitro, 1-methyl C₆H₇F₂N₃O₃ 207.13 2 F Nitro group enhances reactivity; agrochemical intermediate
2-[(2,2-Diethoxyethyl)sulfanyl]-1H-benzimidazole () Benzimidazole Diethoxyethylsulfanyl C₁₃H₁₈N₂O₂S 266.36 0 F Bulkier substituent; lower metabolic stability

Key Comparative Insights

Fluorine Impact :

  • The difluoroethoxy group in the target compound balances electronegativity and steric bulk compared to the trifluoroethoxy group in , which increases lipophilicity but may hinder solubility .
  • Aromatic fluorine (e.g., trifluoromethylphenyl in ) enhances resonance effects, making it suitable for electronic applications, whereas aliphatic fluorine (difluoroethoxy) is more metabolically stable .

Core Heterocycle Differences: Benzodiazole vs. Benzimidazole: The benzodiazole core lacks the additional nitrogen in the imidazole ring (vs. Pyrazole Core (): The pyrazole’s smaller ring size and nitro group confer higher reactivity, often exploited in energetic materials or nitration pathways .

Substituent Effects: Ethoxy vs. Thioether: The thioether in introduces sulfur, which can oxidize to sulfoxides/sulfones, altering pharmacokinetics. The ethoxy group in the target compound offers better oxidative stability . Branched vs.

Synthetic Routes :

  • The target compound’s synthesis likely involves nucleophilic substitution of a brominated difluoroethoxy precursor with a benzodiazole-thiolate, similar to methods in (e.g., potassium iodide-mediated coupling) .
  • In contrast, trifluoroethoxy-substituted analogs () require specialized fluorinating agents or pre-fluorinated building blocks, increasing synthetic complexity .

Research Findings

  • Stability: The difluoroethoxy group’s resistance to metabolic dealkylation (vs. non-fluorinated ethoxy groups) enhances its pharmacokinetic profile, as seen in fluorinated pharmaceuticals like Efavirenz .
  • Material Science : The trifluoromethylphenyl-substituted benzodiazole () exhibits strong fluorescence quenching, highlighting fluorine’s role in tuning electronic properties for optoelectronics .

Biological Activity

2-(2,2-Difluoroethoxy)-1-methyl-1H-1,3-benzodiazole is a compound belonging to the benzodiazole class, characterized by a unique difluoroethoxy group. This compound has garnered interest in scientific research due to its potential biological activities, including antitumor and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C10H10F2N2OC_{10}H_{10}F_2N_2O. The presence of the difluoroethoxy group enhances the compound's lipophilicity, which may influence its interaction with biological membranes and molecular targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The difluoroethoxy group can increase binding affinity to these targets, potentially modulating enzyme activities and receptor functions. This interaction may lead to various biological effects, including inhibition of cell proliferation and modulation of signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study evaluated various benzodiazole derivatives for their effects on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results demonstrated that certain derivatives showed high potential to inhibit cell proliferation in both 2D and 3D cultures .

CompoundIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
Doxorubicin1.31 ± 0.115.86 ± 1.10
Staurosporine0.047 ± 0.0070.095 ± 0.01
Compound X (similar structure)6.26 ± 0.3320.46 ± 8.63

The higher efficacy observed in the 2D assay compared to the 3D assay suggests that penetration into three-dimensional structures may limit the effectiveness of the compound .

Antimicrobial Activity

In addition to antitumor properties, benzodiazole derivatives have been investigated for their antimicrobial effects. A study reported promising antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The compounds were evaluated using broth microdilution methods according to CLSI guidelines .

Case Studies

Several case studies have highlighted the biological activity of benzodiazole derivatives:

  • Case Study 1 : A series of synthesized benzothiazole derivatives exhibited potent antitumor activity against breast cancer cell lines. Compounds with structural similarities to this compound showed IC50 values in the low micromolar range.
  • Case Study 2 : Research on a related compound demonstrated effective inhibition of cellular tyrosinase activity in B16F10 murine cells, indicating potential applications in treating hyperpigmentation disorders .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundStructureBiological Activity
1-Methyl-1H-1,3-benzodiazoleLacks difluoroethoxy groupLower activity
Benzothiazole DerivativesSimilar heterocyclic structureHigher antitumor efficacy

The unique combination of the difluoroethoxy group and the benzodiazole core in this compound provides distinct chemical properties that may enhance its biological activities compared to related compounds .

Q & A

Q. What are the standard synthetic routes for 2-(2,2-difluoroethoxy)-1-methyl-1H-1,3-benzodiazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions. Key steps include:

  • Nucleophilic substitution : Reacting a benzodiazole precursor (e.g., 1-methyl-1H-benzodiazole) with 2,2-difluoroethyl halides under basic conditions to introduce the difluoroethoxy group.
  • Condensation : Intermediate purification via reflux in ethanol or acetonitrile with catalysts like acetic acid or triethylamine.
    Characterization employs IR spectroscopy (C-F stretching at ~1150–1250 cm⁻¹), NMR (¹H/¹³C for substituent confirmation), and elemental analysis to validate purity and stoichiometry .

Q. How does the difluoroethoxy substituent influence the compound’s physicochemical properties?

The electronegativity of fluorine enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO). The steric bulk of the difluoroethoxy group reduces rotational freedom, stabilizing specific conformations critical for biological interactions. Comparative studies with non-fluorinated analogs (e.g., ethoxy derivatives) show reduced metabolic degradation due to fluorine’s resistance to enzymatic cleavage .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the introduction of the difluoroethoxy group?

Regioselectivity challenges arise from competing nucleophilic sites on the benzodiazole core. Optimization involves:

  • Catalyst selection : Bases like K₂CO₃ or DBU favor substitution at the C2 position over N-alkylation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective substitution.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions. Computational modeling (e.g., DFT) predicts reactive sites, guiding experimental design .

Q. How can contradictions in reported biological activities of benzodiazole derivatives be methodologically resolved?

Discrepancies often stem from structural variations (e.g., substituent position, fluorination patterns). A robust approach includes:

  • Structure-Activity Relationship (SAR) studies : Systematically varying substituents (e.g., comparing 2-fluoro vs. 6-fluoro analogs) to isolate contributing factors.
  • Computational docking : Mapping binding poses (e.g., interactions with ATP-binding pockets) to explain activity differences. For example, a 2,2-difluoroethoxy group may enhance hydrophobic interactions compared to monofluoro analogs .

Q. What methodological approaches are recommended for computational modeling of the compound’s binding interactions?

  • Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinases). Validate with crystallographic data (e.g., PDB entries) for accuracy.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy.
  • Free energy calculations : Use MM-PBSA/GBSA to quantify binding energies, correlating with experimental IC₅₀ values .

Q. How can experimental and computational data be integrated to resolve spectral inconsistencies in characterization?

  • Overlay analysis : Compare experimental NMR/IR spectra with simulated data (e.g., Gaussian-optimized structures) to identify misassignments.
  • 2D NMR techniques : HSQC and HMBC resolve ambiguities in proton-carbon correlations, especially for fluorinated regions.
  • X-ray crystallography : Resolve regiochemical uncertainties, as seen in benzothiazole analogs where crystal structures confirmed substituent orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.